molecular formula C8H3BrN2O4 B1417192 5-Bromo-3-cyano-2-nitrobenzoic acid CAS No. 1805572-60-4

5-Bromo-3-cyano-2-nitrobenzoic acid

Cat. No. B1417192
M. Wt: 271.02 g/mol
InChI Key: MTIOOYXJCXDEIG-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-nitrobenzoic acid is a chemical compound with the molecular formula C<sub>7</sub>H<sub>3</sub>BrN<sub>2</sub>O<sub>4</sub> . It belongs to the class of nitrobenzoic acids and contains bromine, cyano (nitrile), and nitro functional groups. The compound’s structure consists of a benzene ring substituted with bromine, cyano, and nitro groups at specific positions.



Synthesis Analysis

The synthesis of 5-Bromo-3-cyano-2-nitrobenzoic acid involves several steps. One common approach is the nitration of 3-bromo-5-cyanobenzoic acid . The bromine atom is introduced first, followed by the cyano group, and finally, the nitro group. The reaction sequence typically includes the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The yield and purity of the product depend on reaction conditions and purification methods.



Molecular Structure Analysis

The molecular structure of 5-Bromo-3-cyano-2-nitrobenzoic acid is crucial for understanding its properties and reactivity. The compound features a benzene ring with substituents at specific positions. The bromine atom is attached to the third carbon (ortho position), the cyano group to the fifth carbon (meta position), and the nitro group to the second carbon (para position).


!Molecular Structure



Chemical Reactions Analysis


  • Hydrolysis : 5-Bromo-3-cyano-2-nitrobenzoic acid can undergo hydrolysis in basic conditions, leading to the formation of the corresponding carboxylic acid and ammonia.

  • Reduction : Reduction of the nitro group can yield the corresponding amino compound.

  • Substitution Reactions : The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts in the range of 150°C to 160°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone, methanol, and dichloromethane.

  • Color : 5-Bromo-3-cyano-2-nitrobenzoic acid appears as a pale-yellow to yellow-brown solid .


Safety And Hazards


  • Toxicity : The compound may be toxic if ingested or inhaled. Proper handling and protective equipment are essential.

  • Irritant : It can irritate the skin, eyes, and respiratory tract.

  • Storage : Store at room temperature away from direct sunlight.


Future Directions

Research on 5-Bromo-3-cyano-2-nitrobenzoic acid continues to explore its applications in synthetic chemistry, drug development, and materials science. Investigating novel reactions, improving synthetic routes, and understanding its biological activity are promising avenues for future studies.


properties

IUPAC Name

5-bromo-3-cyano-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)7(11(14)15)6(2-5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIOOYXJCXDEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-cyano-2-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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